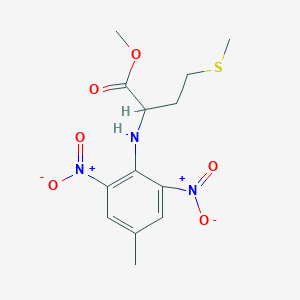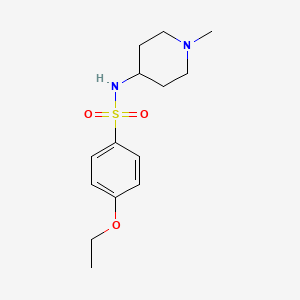
N-(2,3-dimethylphenyl)-N'-isopropylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-isopropylethanediamide, commonly known as A-836,339, is a synthetic compound that acts as a selective cannabinoid receptor type 2 (CB2) agonist. It was first synthesized in 2005 by Abbott Laboratories, and since then, it has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
A-836,339 acts as a selective N-(2,3-dimethylphenyl)-N'-isopropylethanediamide receptor agonist, which is primarily expressed in immune cells and peripheral tissues. This compound receptors are involved in regulating immune responses, inflammation, and pain. Activation of this compound receptors by A-836,339 leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in anti-inflammatory effects. Moreover, it has been shown to modulate the release of neurotransmitters in the central nervous system, leading to analgesic and neuroprotective effects.
Biochemical and physiological effects:
A-836,339 has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. Moreover, it has been shown to reduce pain sensitivity in animal models of pain. Additionally, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
A-836,339 has several advantages for lab experiments, including its high selectivity for N-(2,3-dimethylphenyl)-N'-isopropylethanediamide receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, it has some limitations, including its limited solubility in water and its potential off-target effects.
Orientations Futures
A-836,339 has several potential future directions for research, including its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. Moreover, it has been suggested that A-836,339 may have potential applications in cancer therapy, as N-(2,3-dimethylphenyl)-N'-isopropylethanediamide receptors are expressed in some cancer cells. Additionally, further studies are needed to investigate the long-term safety and efficacy of A-836,339 in humans.
In conclusion, A-836,339 is a synthetic compound that acts as a selective this compound receptor agonist. It has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. It has several advantages for lab experiments, including its high selectivity for this compound receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, further studies are needed to investigate its long-term safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of A-836,339 involves several steps, starting from the reaction between 2,3-dimethylphenylamine and isopropylamine to form N-(2,3-dimethylphenyl)-N'-isopropyl-1,2-ethanediamine. This intermediate is then reacted with 2-chloroethyl isocyanate to obtain the final product, A-836,339. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
A-836,339 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)14-12(16)13(17)15-11-7-5-6-9(3)10(11)4/h5-8H,1-4H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRZUGITJKTNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,3-dimethoxybenzyl)amino]-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5021427.png)
![1-(2,5-diethoxyphenyl)-5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5021429.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5021431.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5021441.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5021452.png)
![2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5021455.png)
![3-ethyl-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5021456.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methylpiperazine hydrochloride](/img/structure/B5021464.png)
![2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol](/img/structure/B5021506.png)
![5-(3-bromobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5021518.png)
![6-[({4-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B5021523.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5021531.png)